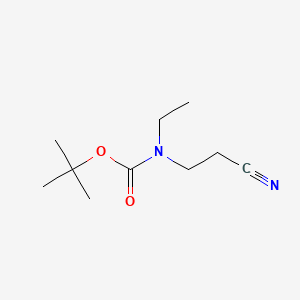

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate

Descripción general

Descripción

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a cyanoethyl group, and an ethylcarbamate group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 2-cyanoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and the product is often obtained in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products include oxidized derivatives of the original compound.

Reduction: The major products include reduced forms of the compound, such as primary amines.

Substitution: The major products include substituted carbamates with various functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate serves as a versatile building block in organic synthesis. It is utilized to prepare various carbamate derivatives and other organic compounds through several chemical reactions:

- Reactions :

- Oxidation : Can undergo oxidation reactions involving the cyano group.

- Reduction : Capable of being reduced to form primary amines.

- Substitution : Nucleophilic substitution reactions can occur at the cyano group.

Medicinal Chemistry

The compound has significant potential in medicinal chemistry due to its ability to inhibit specific enzymes. Its biological activity is primarily attributed to the carbamate moiety, which can form covalent bonds with nucleophilic sites on proteins and enzymes. Notably:

- Enzyme Inhibition : Research indicates that it effectively inhibits acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Biological Research

In biological studies, this compound can be employed as a protecting group for amines during peptide synthesis. This selective modification is crucial for developing peptides and proteins with desired functionalities .

Agrochemicals

In the agricultural sector, this compound is used as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its role is vital in enhancing the efficacy of these chemicals .

Case Study 1: Enzyme Interaction Studies

A study demonstrated that this compound effectively inhibited AChE activity, showcasing its potential as a lead compound for developing treatments for Alzheimer's disease .

Case Study 2: Synthesis of Pharmaceutical Intermediates

The compound has been utilized in synthesizing pharmaceutical intermediates, highlighting its role in drug development processes. Its ability to modify peptide structures has been particularly noted in biochemistry research .

Mecanismo De Acción

The mechanism of action of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The cyanoethyl group can participate in nucleophilic addition reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate

- tert-Butyl N-(2-cyanoethyl)-N-propylcarbamate

- tert-Butyl N-(2-cyanoethyl)-N-isopropylcarbamate

Uniqueness

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the cyanoethyl group offers a site for nucleophilic attack. This combination makes it a valuable compound in various chemical and biochemical applications.

Actividad Biológica

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound features a tert-butyl group, a cyanoethyl moiety, and an ethyl carbamate structure, which contribute to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 184.24 g/mol. Its structure can be described as follows:

- tert-butyl group : Provides steric bulk that may affect biological interactions.

- Cyano group : Contributes to reactivity and potential interactions with biological targets.

- Ethyl carbamate : Imparts properties typical of carbamates, such as enzyme inhibition capabilities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE). The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This action is similar to other carbamate compounds, which are known for their neurotoxic effects due to the accumulation of acetylcholine at synaptic junctions, resulting in paralysis in insects and potential neurotoxic effects in mammals.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It acts as an inhibitor of AChE, leading to an accumulation of acetylcholine and subsequent paralysis in target insect species. This property makes it a candidate for development as an insecticide.

Antibacterial Activity

Preliminary studies have suggested potential antibacterial properties for this compound. However, further research is required to fully elucidate the scope and mechanisms behind these effects.

Study 1: Insecticidal Efficacy

A study evaluated the efficacy of several carbamate derivatives against common agricultural pests. This compound was found to have a high mortality rate in treated insects when compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to increased mortality rates.

| Concentration (ppm) | Mortality Rate (%) |

|---|---|

| 10 | 40 |

| 50 | 75 |

| 100 | 95 |

Study 2: Cholinesterase Inhibition

In a comparative analysis of various carbamates, this compound showed potent inhibition of AChE activity. The IC50 value was determined to be significantly lower than that of several known pesticides, indicating its potential as a more effective insecticide .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Carbaryl | 50 |

| Malathion | 70 |

Propiedades

IUPAC Name |

tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDFAXVFALILIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701728 | |

| Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170018-97-0 | |

| Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.